![molecular formula C11H18O B12544978 5,9,9-Trimethyl-2-oxaspiro[3.5]non-5-ene CAS No. 142746-97-2](/img/structure/B12544978.png)
5,9,9-Trimethyl-2-oxaspiro[3.5]non-5-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,9,9-Trimethyl-2-oxaspiro[3.5]non-5-ene is a chemical compound with the molecular formula C11H18O and a molecular weight of 166.26 g/mol . This compound is characterized by its unique spiro structure, which includes a non-5-ene ring fused with an oxaspiro ring. The compound is known for its applications in various fields, including chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,9,9-Trimethyl-2-oxaspiro[3.5]non-5-ene typically involves the reaction of diethyl 2-(6-methylhept-5-en-2-yl)malonate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like p-toluenesulfonic acid to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5,9,9-Trimethyl-2-oxaspiro[3.5]non-5-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced spiro compounds.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced spiro compounds.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
5,9,9-Trimethyl-2-oxaspiro[3.5]non-5-ene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5,9,9-Trimethyl-2-oxaspiro[3.5]non-5-ene involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[4.4]non-1-ene: A similar spiro compound with a different ring structure.
Spiro[3.5]non-5-en-1-one, 5,9,9-trimethyl-: Another spiro compound with a ketone functional group.
Uniqueness
5,9,9-Trimethyl-2-oxaspiro[3.5]non-5-ene is unique due to its specific spiro structure and the presence of an oxaspiro ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
142746-97-2 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
5,9,9-trimethyl-2-oxaspiro[3.5]non-5-ene |
InChI |
InChI=1S/C11H18O/c1-9-5-4-6-10(2,3)11(9)7-12-8-11/h5H,4,6-8H2,1-3H3 |
Clave InChI |
SZVNIHWJFSLIGS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCC(C12COC2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


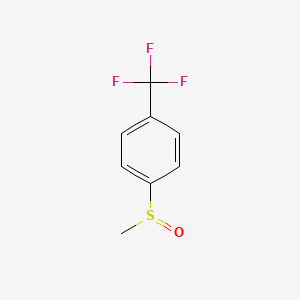
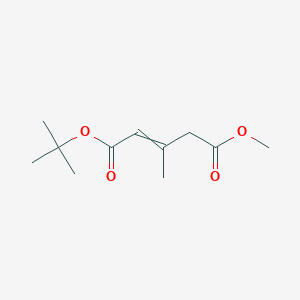
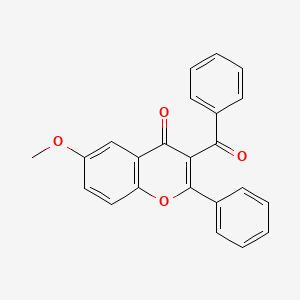
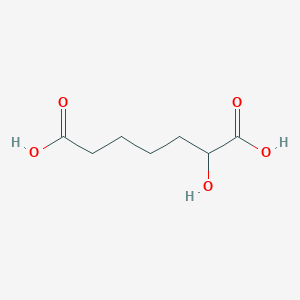

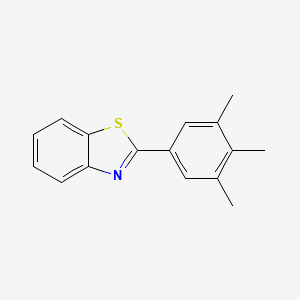
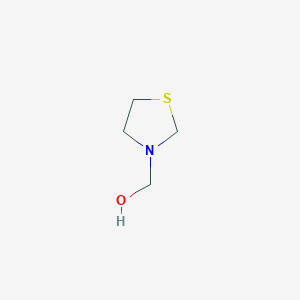
![Benzenamine, N-(hexahydro-1H-pyrrolo[1,2-c][1,3]thiazin-1-ylidene)-](/img/structure/B12544939.png)
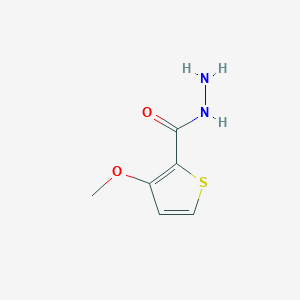
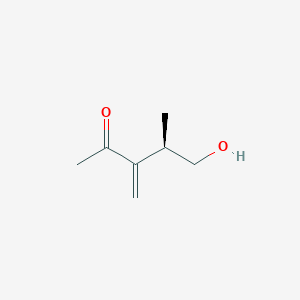
![[(2-{(E)-[4-(Dibutylamino)phenyl]diazenyl}-4-methoxy-1,3-thiazol-5-yl)methylidene]propanedinitrile](/img/structure/B12544953.png)
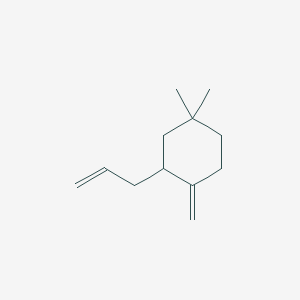
![3-[3-Methyl-4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12544968.png)
![5-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole](/img/structure/B12544971.png)
